molecular formula C18H21N5O4 B13434551 (2S)-N-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboxamide

(2S)-N-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboxamide

Cat. No.: B13434551
M. Wt: 371.4 g/mol
InChI Key: ABYGQVIQHWDIIB-ZDUSSCGKSA-N
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Description

(2S)-N-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoxazinone ring, an oxadiazole ring, and a pyrrolidinecarboxamide moiety. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzoxazinone ring, followed by the formation of the oxadiazole ring, and finally, the coupling with the pyrrolidinecarboxamide.

    Benzoxazinone Ring Formation: This step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, under acidic or basic conditions.

    Oxadiazole Ring Formation: The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reaction: The final step involves coupling the benzoxazinone and oxadiazole intermediates with a pyrrolidinecarboxamide derivative using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazinone and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-N-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazinone Derivatives: Compounds with similar benzoxazinone rings.

    Oxadiazole Derivatives: Compounds containing oxadiazole rings.

    Pyrrolidinecarboxamide Derivatives: Compounds with pyrrolidinecarboxamide moieties.

Uniqueness

What sets (2S)-N-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboxamide apart is its unique combination of these three distinct structural motifs, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C18H21N5O4

Molecular Weight

371.4 g/mol

IUPAC Name

(2S)-N-(3-oxo-4H-1,4-benzoxazin-7-yl)-2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide

InChI

InChI=1S/C18H21N5O4/c1-10(2)16-21-17(27-22-16)13-4-3-7-23(13)18(25)19-11-5-6-12-14(8-11)26-9-15(24)20-12/h5-6,8,10,13H,3-4,7,9H2,1-2H3,(H,19,25)(H,20,24)/t13-/m0/s1

InChI Key

ABYGQVIQHWDIIB-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)C1=NOC(=N1)[C@@H]2CCCN2C(=O)NC3=CC4=C(C=C3)NC(=O)CO4

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCCN2C(=O)NC3=CC4=C(C=C3)NC(=O)CO4

Origin of Product

United States

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